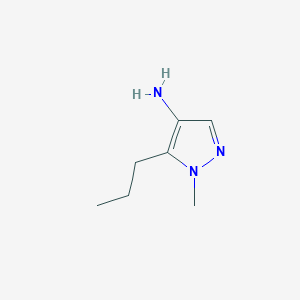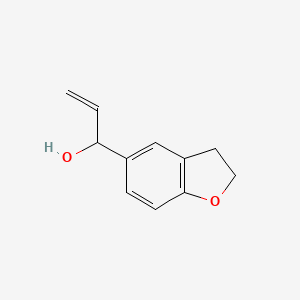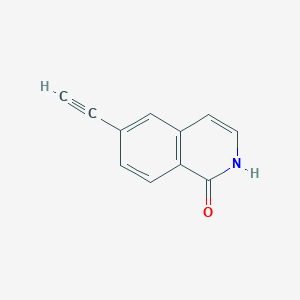
Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- can be achieved through several methods. One common approach involves the acylation of 2-methyl-4-pyridine with an appropriate acylating agent under acidic conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- on an industrial scale .
化学反応の分析
Types of Reactions
Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- involves its interaction with specific molecular targets. The amino group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1-(5-Amino-2-methyl-4-pyridinyl)ethanone: Similar structure with slight variations in substitution patterns.
1-(5-amino-2-chloropyridin-4-yl)ethanone: Contains a chlorine atom instead of a methyl group.
Uniqueness
Ethanone, 2-amino-1-(2-methyl-4-pyridinyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
2-amino-1-(2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6-4-7(2-3-10-6)8(11)5-9/h2-4H,5,9H2,1H3 |
InChIキー |
IZNLVULOZQIEQV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
![2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13600668.png)
![4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine](/img/structure/B13600677.png)

![4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13600683.png)
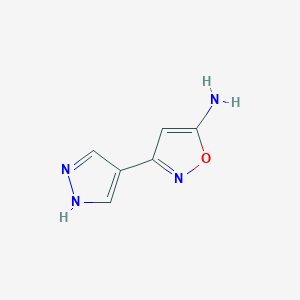

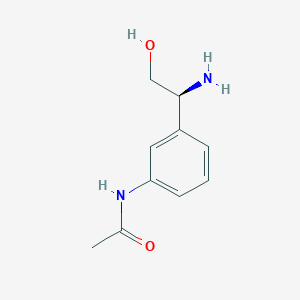
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide](/img/structure/B13600712.png)
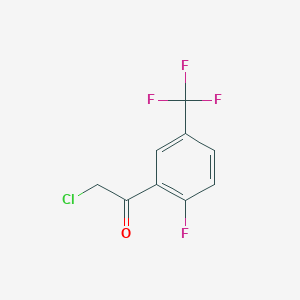
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)
